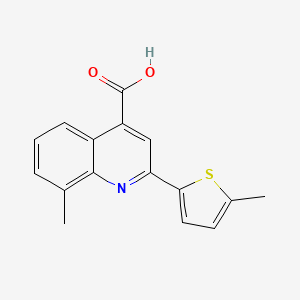

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Descripción general

Descripción

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 g/mol . This compound features a quinoline core substituted with a methyl group at the 8-position and a carboxylic acid group at the 4-position, along with a 5-methylthiophen-2-yl group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methylthiophenyl Group: The 5-methylthiophen-2-yl group can be introduced via a Friedel-Crafts acylation reaction using 5-methylthiophene and an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Skraup synthesis and employing efficient catalysts for the Friedel-Crafts acylation to enhance yield and reduce reaction time .

Análisis De Reacciones Químicas

Types of Reactions

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Nitro, sulfonyl, and halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid. Research indicates that structural modifications in quinoline compounds can enhance their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1 summarizes the antibacterial activity of related quinoline compounds:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15 | |

| Quinoline derivative A | E. coli | 18 | |

| Quinoline derivative B | P. aeruginosa | 12 |

2. Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, including lung cancer (H460) and colorectal cancer (HT-29). The mechanism often involves the inhibition of specific cellular pathways that promote cancer cell survival .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

1. Doebner Reaction

This method involves the condensation of an aniline derivative with malonic acid and a thiophene derivative under specific conditions to yield quinoline carboxylic acids. This reaction has been optimized for higher yields and reduced reaction times .

2. Microwave-Assisted Synthesis

Recent advancements in synthetic techniques include microwave-assisted methods that significantly reduce the reaction time while enhancing yield and purity of the target compound .

Material Science Applications

Beyond biological applications, quinoline derivatives are also explored in materials science for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of thiophene moieties enhances the conductivity and stability of organic semiconductors, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Case Study 1: Antibacterial Evaluation

In a comparative study, several quinoline derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. The results indicated that modifications to the quinoline structure significantly influenced antibacterial efficacy, with some compounds showing comparable effectiveness to conventional antibiotics like ampicillin .

Case Study 2: Anticancer Screening

A series of synthesized quinoline derivatives were evaluated against multiple cancer cell lines using MTT assays to determine cytotoxicity levels. The results demonstrated that specific modifications led to enhanced selectivity towards certain cancer types, suggesting potential pathways for drug development targeting resistant cancer strains .

Mecanismo De Acción

The mechanism of action of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells.

Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, as well as interfere with signal transduction pathways critical for cell survival and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline-4-carboxylic acid: Lacks the methyl and thiophenyl substitutions, resulting in different biological activities.

2-Methylquinoline-4-carboxylic acid: Similar structure but without the thiophenyl group, leading to variations in chemical reactivity and applications.

5-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the quinoline core, affecting its overall properties and uses.

Uniqueness

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to its combined quinoline and thiophene structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with notable potential in medicinal chemistry. Its structure features a quinoline core, which is fused with a thiophene moiety, enhancing its biological activity. The molecular formula is C₁₆H₁₃NO₂S, with a molecular weight of 283.3 g/mol. This compound's unique combination of functional groups positions it as a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, may exhibit significant anticancer activity. A study on related compounds showed that certain derivatives act as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For instance, molecule D28 demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that similar compounds could have comparable efficacy .

The biological mechanisms underlying the activity of this compound are likely linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Research on related compounds indicates that they can induce apoptosis in cancer cells, enhancing their therapeutic potential. For instance, the promotion of G2/M phase arrest has been observed in certain derivatives, which is critical for the development of anticancer therapies .

Structure-Activity Relationship (SAR)

The presence of both the thiophene and carboxylic acid groups within the quinoline framework is believed to enhance the biological activity of this compound compared to structurally similar compounds. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid | C₁₅H₁₁NO₂S | Lacks methyl substitution at the 8-position |

| 7-Chloro-8-methylquinoline | C₁₆H₁₂ClN | Contains chlorine instead of thiophene |

| 8-Methylquinoline | C₉H₉N | Simpler structure without carboxylic or thiophene groups |

Case Studies and Research Findings

Propiedades

IUPAC Name |

8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUUCPUROGRAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396175 | |

| Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-63-7 | |

| Record name | 8-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.